2-Methyl-1-[(3-methylphenyl)methyl]piperazine
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Description
“2-Methyl-1-[(3-methylphenyl)methyl]piperazine” is a chemical compound with the molecular formula C12H18N2 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C12H18N2 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 190.29 .Safety and Hazards
Mechanism of Action
Target of Action
It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
The interaction of piperazine derivatives with their targets often involves binding to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight is 19029 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activities .
properties
IUPAC Name |
2-methyl-1-[(3-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-3-5-13(8-11)10-15-7-6-14-9-12(15)2/h3-5,8,12,14H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIOTTTUSVAYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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